N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a 1H-indole core substituted at position 2 with a 5-ethyl-1,3,4-oxadiazole ring, linked via an acetamide group to a 4-chlorophenyl moiety. The oxadiazole ring enhances pharmacological activity by acting as a bioisostere for ester or amide groups, facilitating hydrogen bonding with biological targets . The ethyl group on the oxadiazole likely improves lipophilicity and metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLCDOFPARGXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety linked to a 1,3,4-oxadiazole ring, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 420.9 g/mol.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. The mechanism primarily involves:
- Inhibition of Enzymes : Compounds like this compound inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play pivotal roles in cancer cell proliferation and survival .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial activities against various pathogens. The proposed mechanisms include:
- Disruption of Bacterial Cell Walls : Some studies suggest that oxadiazole derivatives can interfere with bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Indole Moiety : Enhances binding affinity to biological targets.
- Oxadiazole Ring : Contributes to the overall bioactivity through electronic effects and steric hindrance.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and potentially improves cellular uptake.
Case Study 1: Anticancer Efficacy
A study evaluating various 1,3,4-oxadiazole derivatives demonstrated that those with similar structural features to this compound showed IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-chlorophenyl)-2-[2-(5-ethyl... | A549 | 5.0 | Apoptosis induction |
| Similar Oxadiazole Derivative | MCF7 | 7.5 | HDAC inhibition |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives similar to N-(4-chlorophenyl)-2-[2-(5-ethyl... exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 443.89 g/mol. Its structure features a chlorophenyl moiety linked to an indole derivative through an acetamide functional group, along with an oxadiazole ring that enhances its biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The presence of the indole moiety in this compound suggests potential activity against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
2. Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activities. Compounds similar to N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide have demonstrated effectiveness against a range of bacteria and fungi. This makes it a potential agent in the development of new antimicrobial therapies .
3. Anti-inflammatory Effects
Preliminary studies suggest that oxadiazole derivatives may possess anti-inflammatory properties. This compound could potentially be developed into a treatment for inflammatory diseases due to its structural components that interact with inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar compounds featuring the oxadiazole and indole structures. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure could enhance potency .
Case Study 2: Antimicrobial Activity
In another research published in Pharmaceutical Biology, derivatives of oxadiazoles were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures to this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure is compared to analogs with variations in the oxadiazole substituents, indole modifications, and aryl acetamide groups. Key comparisons include:
Key Observations
Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-chlorophenyl in the target compound vs. 3-chloro-4-fluorophenyl in 10j) enhance binding to hydrophobic pockets in enzymes or receptors .
Structural Rigidity and Solubility: Phthalazinone-containing derivatives (e.g., 4d) exhibit higher melting points (>200°C) due to planar rigidity, which may limit solubility compared to the target compound’s flexible ethyl group .
Biological Activity Trends :
- Compounds with pyrimidinyl or pyridinyl acetamide groups (e.g., Compound 154, 10m) show higher selectivity for cancer cells, suggesting the target’s 4-chlorophenyl group may need optimization for specificity .
- Benzofuran-oxadiazole hybrids (e.g., 2a) demonstrate antimicrobial activity, whereas indole-oxadiazole derivatives (e.g., the target) are more associated with anticancer mechanisms .
SAR Insights
- Oxadiazole Substituents : Electron-donating groups (e.g., ethyl) may reduce oxidative metabolism, while electron-withdrawing groups (e.g., nitro in 10l) enhance reactivity but increase toxicity risks .
- Indole Modifications : Methoxy or methyl groups on the indole ring (e.g., 10j, 10k) improve crystallinity but may sterically hinder target binding compared to the unsubstituted indole in the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via refluxing intermediates with chloroacetyl chloride in triethylamine, as demonstrated for structurally similar acetamides . To improve yields, optimize stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) and monitor reaction progress using TLC. Recrystallization in pet-ether or ethanol enhances purity. Lower yields (e.g., 8–17% in analogous indole derivatives) may arise from steric hindrance or competing side reactions; microwave-assisted synthesis or catalytic conditions (e.g., DMAP) could mitigate these issues .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Use -NMR to confirm proton environments (e.g., indole NH at δ 10.40–11.20 ppm, aromatic protons at δ 7.42–7.58 ppm) and -NMR to verify carbonyl (C=O, ~165–170 ppm) and oxadiazole carbons . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., deviation <2 ppm). FTIR can validate functional groups like amide C=O (~1650 cm) and oxadiazole C=N (~1600 cm) .
Q. How can initial biological screening for anticancer activity be designed?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Prioritize compounds with IC values <10 µM. Compare activity to reference drugs (e.g., doxorubicin) and assess selectivity via toxicity testing on non-cancerous cells (e.g., HEK293). Structural analogs with 4-chlorophenyl and oxadiazole moieties show enhanced Bcl-2/Mcl-1 inhibition, suggesting apoptosis pathways as a focus .
Advanced Research Questions
Q. How do substituent variations on the indole and oxadiazole rings influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with substituents like nitro, methoxy, or pyridinyl groups. For example:
- Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance enzyme inhibition (e.g., lipoxygenase) but may reduce solubility .
- Ethyl vs. methyl groups on oxadiazole impact steric bulk and binding affinity to hydrophobic enzyme pockets .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Bcl-2, correlating docking scores with experimental IC values .
Q. What computational methods validate the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO-LUMO gap), MESP maps for electrophilic/nucleophilic sites, and Fukui indices for reaction hotspots. A smaller HOMO-LUMO gap (<4 eV) suggests higher reactivity, aligning with observed bioactivity . IR and UV-Vis spectra simulations (Gaussian 09) can cross-validate experimental data .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies in IC values may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols across labs and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis). For solubility-related contradictions, use HPLC to quantify dissolved compound fractions in PBS/DMSO mixtures .
Q. What strategies improve pharmacokinetic properties, such as metabolic stability and bioavailability?
- Methodological Answer :
- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites. Microsomal stability assays (e.g., rat liver microsomes) quantify degradation rates .
- Bioavailability : Formulate as nanoparticles (e.g., PLGA carriers) or modify logP (aim for 2–4) via substituent changes. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
